2-Bromo-5-methylpyridine

Catalog No.
S666914
CAS No.
3510-66-5
M.F
C6H6BrN
M. Wt
172.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridine

CAS Number

3510-66-5

Product Name

2-Bromo-5-methylpyridine

IUPAC Name

2-bromo-5-methylpyridine

Molecular Formula

C6H6BrN

Molecular Weight

172.02 g/mol

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3

InChI Key

YWNJQQNBJQUKME-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)Br

Synonyms

2-Bromo-5-methylpyridine; 6-Bromo-3-picoline; 5-Methyl-2-bromopyridine;

Canonical SMILES

CC1=CN=C(C=C1)Br

Precursor for Bipyridine and Terpyridine Derivatives

One prominent research application of 2-Bromo-5-methylpyridine involves its role as a precursor in the synthesis of bipyridine and terpyridine derivatives. These bipyridine and terpyridine molecules, containing two or three pyridine rings linked together, respectively, possess valuable properties in various scientific fields.

  • 5,5'-dimethyl-2,2'-bipyridine: This bipyridine derivative exhibits chelating properties, meaning it can form strong bonds with metal ions. This characteristic makes it a valuable ligand in coordination chemistry research, particularly in the development of catalysts and sensors [].
  • 5-methyl-2,2′:6′,2″-terpyridine: This terpyridine derivative displays strong fluorescence properties, making it a useful tool in photochemical and biological studies. Researchers utilize it in applications such as labelling biomolecules and studying cellular processes [].
  • 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine: This brominated terpyridine derivative combines the chelating properties of the bipyridine and the fluorescence properties of the terpyridine. This unique combination makes it a potential candidate for developing multifunctional materials for various research applications [].

2-Bromo-5-methylpyridine is an organic compound with the molecular formula C6_6H6_6BrN and a CAS number of 3510-66-5. It is characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound appears as a light yellow solid with a melting point of approximately 40-45 °C and a boiling point of 95-96 °C at reduced pressure (12.5 mmHg) . Its structure contributes to its reactivity and versatility in various

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesizing other organic compounds.
  • Coupling Reactions: It can undergo coupling reactions, which are essential in the formation of complex molecules.
  • Oxidation Reactions: The compound can react with strong oxidizing agents, such as potassium permanganate, although care must be taken due to the potential for violent reactions under certain conditions .

The synthesis of 2-Bromo-5-methylpyridine typically involves bromination reactions. A common method includes:

  • Starting Material: 2-Amino-5-methylpyridine is used as the precursor.
  • Bromination: The precursor is treated with bromine in the presence of hydrobromic acid. This process involves controlling the temperature and pH to ensure successful bromination without decomposition .
  • Isolation: After completion, the product is isolated through crystallization or extraction methods.

This synthetic route highlights the compound's accessibility for laboratory and industrial applications.

2-Bromo-5-methylpyridine serves multiple roles in organic synthesis:

  • Intermediate in Synthesis: It is used as an intermediate for producing various heterocyclic compounds, including bipyridines and terpyridines .
  • Reagent in Laboratory Research: Its reactivity makes it valuable for laboratory experiments aimed at developing new chemical entities.
  • Pharmaceutical

Interaction studies involving 2-Bromo-5-methylpyridine focus primarily on its reactivity with other chemical agents. For instance:

  • Reactivity with Oxidizing Agents: The compound shows significant reactivity when mixed with strong oxidizers, indicating a need for caution during handling.
  • Compatibility with Nucleophiles: Studies demonstrate its ability to react favorably with various nucleophiles, leading to diverse product formations .

These interactions underline its utility in synthetic chemistry while also emphasizing safety considerations.

Several compounds share structural similarities with 2-Bromo-5-methylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-5-methylpyridineChlorine instead of bromineGenerally less reactive than brominated analogs
3-Bromo-5-methylpyridineBromine at the third positionDifferent regioselectivity affects reactivity
2-Bromo-4-methylpyridineBromine at the second position with methyl at fourthPotentially different biological activities
5-MethylpyridineNo halogen substitutionServes as a simpler precursor for various reactions

These comparisons highlight the unique positioning of bromine in 2-Bromo-5-methylpyridine, which significantly influences its chemical behavior and applications.

Bromination Techniques for Pyridine Functionalization

Bromination of pyridine derivatives often employs N-bromosuccinimide (NBS) under free radical conditions. For 2-bromo-5-methylpyridine, the reaction typically involves:

  • Substrate: 5-methylpyridine or its derivatives.
  • Reagents: NBS with initiators like azobisisobutyronitrile (AIBN) or peroxides.
  • Solvents: Carbon tetrachloride (CCl₄) or ethyl acetate.

A kinetic study using online Raman spectroscopy revealed that the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) with NBS follows free radical chain mechanisms. The activation energy was determined as 37.02 kJ/mol, with an apparent reaction heat of 2.23 kJ/mol and an adiabatic temperature rise of 6.30°C under thermal runaway conditions.

Table 1: Bromination Reaction Parameters

ParameterValueSource
Activation Energy (Eₐ)37.02 kJ/mol
Reaction Heat (ΔH)2.23 kJ/mol
Optimal Temperature75–80°C
Yield (mono-brominated)40–68%

Diazotization and Sandmeyer-Type Reactions in Halogenation

Diazotization of 5-amino-2-methylpyridine followed by treatment with HBr/NaNO₂ provides a regioselective route to 2-bromo-5-methylpyridine. This method avoids harsh brominating agents and achieves yields up to 63%. Key steps include:

  • Diazonium Salt Formation: Reaction of 5-amino-2-methylpyridine with HBr and NaNO₂ at −10°C.
  • Sandmeyer-Type Bromination: Decomposition of the diazonium salt with CuBr or HBr.

A patent by CN101560183B details a scalable process starting from diethyl malonate, involving condensation, decarboxylation, and bromination, with an overall yield of 65.9%.

Regioselective Synthesis Using Directed Metallation Approaches

Directed ortho-metallation (DoM) enables precise functionalization of pyridines. For 2-bromo-5-methylpyridine, lithium amides (e.g., LDA) or TMP-zincate bases deprotonate the 2-position, followed by quenching with electrophiles like Br₂.

Key Advantages:

  • Regioselectivity: Avoids competing bromination at the 4-position.
  • Functional Group Tolerance: Compatible with esters, nitriles, and halogens.

Example Protocol:

  • Lithiation: 5-methylpyridine with LDA at −78°C.
  • Electrophilic Quenching: Addition of Br₂ or NBS.
  • Yield: 70–85%.

Microwave-Assisted Synthesis Optimization

Microwave irradiation enhances reaction efficiency in Suzuki-Miyaura couplings involving 2-bromo-5-methylpyridine. A study achieved 40% yield in 30 minutes for 3-(5-methylpyridin-2-yl)-5-nitrobenzoic acid methyl ester using:

  • Catalyst: Pd(PPh₃)₄.
  • Base: K₃PO₄.
  • Solvent: 1,2-dimethoxyethane (DME)/H₂O.

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Reaction Time0.5 h24–48 h
Yield40%27%
Energy ConsumptionLowHigh

Single-crystal X-ray diffraction studies of 2-bromo-5-methylpyridine confirm its crystallization in the monoclinic space group P2₁/m (No. 11), with unit cell parameters a = 6.1889(18) Å, b = 6.614(2) Å, c = 7.835(2) Å, and β = 93.503(9)° [1]. The asymmetric unit contains half a molecule due to the compound’s placement on a crystallographic mirror plane (Fig. 1). This symmetry imposes strict planarity on the pyridine ring, with bond lengths and angles consistent with aromatic systems (Table 1). The bromine and methyl substituents occupy the 2- and 5-positions, respectively, creating a sterically unhindered geometry that facilitates specific intermolecular interactions.

Table 1: Crystallographic parameters for 2-bromo-5-methylpyridine

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/m
a (Å)6.1889(18)
b (Å)6.614(2)
c (Å)7.835(2)
β (°)93.503(9)
Volume (ų)320.12(17)
Z2
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)120

Refinement of the structure yielded reliability factors of R = 0.023 and wR = 0.060, with a goodness-of-fit (S) of 1.10 [1]. The displacement parameters indicate minimal thermal motion, consistent with a rigid aromatic framework stabilized by delocalized π-electrons.

Intermolecular Interaction Networks in Solid-State Packing

The crystal packing of 2-bromo-5-methylpyridine is governed by weak C3–H3⋯N1 hydrogen bonds (Table 2), which link molecules into infinite chains along the b-axis (Fig. 2) [1]. These interactions involve the hydrogen atom at position 3 of the pyridine ring and the nitrogen atom of an adjacent molecule, with a donor-acceptor distance of 2.57 Å and an angle of 146°. Notably, no π–π stacking interactions are observed, as the methyl and bromine substituents prevent close face-to-face alignment of the aromatic rings.

Table 2: Intermolecular interactions in 2-bromo-5-methylpyridine

InteractionDonor–H⋯AcceptorH⋯Acceptor (Å)D⋯A (Å)Angle (°)
C3–H3⋯N10.95–2.572.573.31146

The absence of stronger hydrogen bonds or halogen interactions underscores the role of subtle steric and electronic effects in directing solid-state assembly. Similar C–H⋯N networks have been reported in 5-substituted 2-bromopyridines, such as 2-bromo-5-fluoropyridine [1], but contrast with the halogen-bond-dominated packing in 2,6-dibromo-3,5-dimethylpyridine [1].

Comparative Conformational Analysis with Substituted Analogues

Comparative studies with structurally related bromopyridines reveal significant conformational differences driven by substituent placement. For instance, 2,6-dibromo-3,5-dimethylpyridine adopts a distorted geometry due to steric clashes between the 3-methyl and 6-bromo groups, disrupting planarity and precluding C–H⋯N interactions [1]. In contrast, 2-bromo-5-methylpyridine’s symmetrical substitution pattern preserves ring planarity, enabling efficient intermolecular contacts (Table 3).

Table 3: Structural comparison of brominated pyridine derivatives

CompoundSubstituentsSymmetryIntermolecular Interactions
2-Bromo-5-methylpyridine2-Br, 5-CH₃P2₁/mC–H⋯N chains
2,6-Dibromo-3,5-dimethylpyridine2,6-Br; 3,5-CH₃P-1Halogen bonding
2-Bromo-5-fluoropyridine2-Br, 5-FP2₁/cC–H⋯N and C–H⋯F

The methyl group at position 5 in 2-bromo-5-methylpyridine exerts minimal electronic influence on the ring, as evidenced by nearly identical C–Br (1.901 Å) and C–N (1.337 Å) bond lengths compared to unsubstituted 2-bromopyridine [1]. However, steric effects from bulkier substituents, such as in 2-bromo-5-tert-butylpyridine, can disrupt packing efficiency, highlighting the delicate balance between electronic and steric factors in crystal engineering.

2-Bromo-5-methylpyridine functions as a monodentate nitrogen-donor ligand in transition metal coordination chemistry, exhibiting distinctive structural and electronic properties that influence its binding behavior with various metal centers [1] [2]. The compound maintains a planar molecular geometry with the pyridine ring lying on a crystallographic plane of symmetry, characterized by the molecular formula C₆H₆BrN and a molecular weight of 172.02 g/mol [1] [3].

The crystal structure analysis reveals that 2-bromo-5-methylpyridine crystallizes in a monoclinic crystal system with space group P2₁/m, exhibiting unit cell parameters of a = 6.1889(18) Å, b = 6.614(2) Å, and c = 7.835(2) Å [1]. This structural arrangement facilitates intermolecular interactions through weak C-H⋯N hydrogen bonds that form infinite chains along the direction, with C3-H3⋯N1 interactions being the primary stabilizing force in the crystal lattice [1] [4].

The nitrogen atom of the pyridine ring serves as the primary coordination site, with the lone pair of electrons on nitrogen being available for metal coordination [2]. The electronic environment around the nitrogen atom is modulated by the combined effects of the bromine substituent at the 2-position and the methyl group at the 5-position. The bromine atom exerts an electron-withdrawing inductive effect, reducing the electron density at the nitrogen center, while the methyl group provides electron-donating resonance and hyperconjugative effects that partially compensate for this reduction [2] .

Recent crystallographic studies of copper(II) complexes demonstrate the coordination behavior of 2-bromo-5-methylpyridine with first-row transition metals. The complex [Cu(2-Br-5-MePy)₂(NO₃)₂] adopts an elongated octahedral geometry with the pyridine ligands occupying trans positions in the equatorial plane [2]. The Cu-N bond distances range from 2.02 to 2.08 Å, which are within the typical range for copper(II)-pyridine complexes [2] [6]. The additional coordination is provided by nitrate ligands, with axial Cu⋯O distances of 2.515(7) Å, representing the characteristic Jahn-Teller distortion observed in copper(II) d⁹ systems [2].

The coordination geometry is further influenced by the steric effects of the substituents. The methyl group at the 5-position introduces minimal steric hindrance, allowing for relatively unhindered coordination to metal centers [2]. However, the bromine atom at the 2-position can participate in secondary interactions, including halogen bonding and van der Waals contacts with neighboring molecules in the crystal lattice [2] [7].

Table 1: Coordination Chemistry Properties of 2-Bromo-5-methylpyridine

PropertyValueReference
Molecular FormulaC₆H₆BrN [1] [3]
Molecular Weight (g/mol)172.02 [1] [3]
Melting Point (°C)41-43 [1] [3]
Boiling Point (°C)95-96 (at 12.5 mmHg) [1] [3]
Crystal SystemMonoclinic [1]
Space GroupP2₁/m [1]
Cell Parameters (Å)a = 6.1889(18), b = 6.614(2), c = 7.835(2) [1]
N-Donor StrengthModerate [2]
Steric HindranceLow to Moderate [2]
Electron Density at NEnhanced by methyl group [2]

Zinc(II) complexes with 2-bromo-5-methylpyridine adopt tetrahedral coordination geometries, as observed in the complexes [(2-Br-5-MePy)₂ZnCl₂] and [(2-Br-5-MePy)₂ZnBr₂] [7]. These complexes demonstrate the versatility of the ligand in accommodating different coordination preferences of metal centers. The Zn-N bond distances typically range from 2.15 to 2.20 Å, reflecting the larger ionic radius of zinc(II) compared to copper(II) [7].

The formation of metal complexes with 2-bromo-5-methylpyridine is facilitated by the moderate basicity of the pyridine nitrogen, which is electronically balanced between the electron-withdrawing bromine and electron-donating methyl substituents [2]. This balanced electronic environment makes the ligand suitable for coordination to a wide range of metal centers with varying electronic preferences.

Electronic Effects of Bromine-Methyl Substitution Patterns

The electronic properties of 2-bromo-5-methylpyridine are fundamentally governed by the contrasting electronic effects of the bromine and methyl substituents, which create a unique electronic environment that influences both the reactivity and coordination behavior of the molecule [2] . The bromine atom at the 2-position exerts a strong electron-withdrawing inductive effect due to its high electronegativity (χ = 2.96), which reduces the electron density throughout the pyridine ring system, particularly affecting the nitrogen atom's basicity and nucleophilicity .

The methyl group at the 5-position provides electron-donating effects through both inductive and hyperconjugative mechanisms [9] . The hyperconjugative interaction involves overlap between the C-H σ-bonds of the methyl group and the π-system of the pyridine ring, resulting in increased electron density at the 5-position and, through resonance effects, at the nitrogen atom [9]. This electronic donation partially compensates for the electron-withdrawing effect of the bromine substituent, creating a more balanced electronic environment compared to 2-bromopyridine alone .

Computational studies using density functional theory have revealed that the electronic effects of the substituents are not merely additive but exhibit complex interactions that depend on their relative positions on the pyridine ring [10]. The 5-methyl group consistently shows higher reactivity compared to methyl groups at other positions, with an electron-donating group at the 4-position retarding deuterium exchange reactions, indicating the position-dependent nature of electronic effects in pyridinated systems [9].

The electronic influence of the bromine-methyl substitution pattern is particularly evident in the compound's ability to undergo selective functionalization reactions. The methyl group's electron-donating properties ensure regioselectivity in electrophilic substitution reactions, while the bromine atom's electron-withdrawing nature affects the reaction rates and mechanisms . This dual electronic influence makes 2-bromo-5-methylpyridine an excellent substrate for controlled synthetic transformations.

Table 2: Electronic Effects of Bromine-Methyl Substitution Patterns

Substitution PatternElectronic Effect of BrElectronic Effect of Me/OMeNet Effect on Pyridine NCoordination Preference
2-Bromo-5-methylpyridineElectron-withdrawingElectron-donating (5-position)Moderate basicityMonodentate N-donor
2-BromopyridineElectron-withdrawingN/AReduced basicityMonodentate N-donor
2-Bromo-4-methylpyridineElectron-withdrawingElectron-donating (4-position)Enhanced basicityMonodentate N-donor
2-Bromo-3-methylpyridineElectron-withdrawingElectron-donating (3-position)Reduced basicityMonodentate N-donor
2-Bromo-5-methoxypyridineElectron-withdrawingElectron-donating (5-position)Enhanced basicityMonodentate N-donor

The electronic effects manifest differently depending on the reaction conditions and the nature of the reacting species. In nucleophilic substitution reactions, the bromine atom serves as an excellent leaving group, with the electron-withdrawing effect facilitating the departure of bromide ion [11]. The methyl group's electron-donating properties help stabilize the intermediate carbocation or transition state, leading to enhanced reaction rates compared to unsubstituted bromopyridines [11].

Spectroscopic studies, particularly nuclear magnetic resonance and infrared spectroscopy, provide direct evidence for these electronic effects. The ¹H NMR chemical shifts of the pyridine ring protons are significantly affected by the substitution pattern, with the protons ortho to the bromine atom showing characteristic downfield shifts due to the electron-withdrawing effect [2]. The methyl group protons typically appear as a singlet around 2.4 ppm, with the chemical shift being influenced by the electronic environment of the pyridine ring [2].

The electronic effects also influence the compound's behavior in coordination chemistry. The moderate basicity of the nitrogen atom, resulting from the balanced electronic effects of the substituents, makes 2-bromo-5-methylpyridine suitable for coordination to a wide range of metal centers [2]. The electron-donating methyl group enhances the σ-donor ability of the nitrogen atom, while the electron-withdrawing bromine atom provides opportunities for additional π-back-bonding interactions in appropriate metal complexes [2].

Infrared spectroscopy reveals that the C=C and C=N stretching frequencies are generally at higher energy for 2-bromo-5-methylpyridine compared to its positional isomers, indicating the specific electronic influence of the substitution pattern [2]. The C-Br stretching frequencies around 600-800 cm⁻¹ are particularly sensitive to the electronic environment, with variations observed depending on the coordination state of the molecule [2].

The electronic effects of the bromine-methyl substitution pattern extend to the compound's photophysical properties. The presence of the heavy bromine atom enhances intersystem crossing rates, while the methyl group influences the energy levels of the molecular orbitals . These combined effects make 2-bromo-5-methylpyridine potentially useful in applications requiring specific photophysical properties, such as in organic light-emitting diodes or photocatalytic systems .

Catalytic Precursor Development for Cross-Coupling Reactions

2-Bromo-5-methylpyridine serves as a versatile and highly effective precursor in palladium-catalyzed cross-coupling reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura, Stille, and Negishi coupling methodologies [13] [15]. The compound's utility in these transformations stems from the excellent leaving group properties of the bromine atom combined with the electronic stabilization provided by the methyl substituent, which facilitates oxidative addition to palladium centers while maintaining high selectivity and yields [13] [16].

The Suzuki-Miyaura coupling reaction represents one of the most important applications of 2-bromo-5-methylpyridine in synthetic chemistry. The compound readily undergoes palladium-catalyzed cross-coupling with aryl boronic acids under mild conditions, typically employing catalyst systems such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ in combination with base systems like K₂CO₃ or Cs₂CO₃ [13] [15]. The reaction proceeds through the conventional mechanism involving oxidative addition of the aryl bromide to the palladium(0) center, transmetalation with the boronic acid, and subsequent reductive elimination to form the coupled product [13].

Recent developments in Suzuki-Miyaura methodology have demonstrated that 2-bromo-5-methylpyridine can be efficiently coupled with challenging substrates such as polyfluorophenyl boronic acids and heteroaryl boronic acids at room temperature or mild heating (40°C) [16]. The use of specialized precatalysts that form catalytically active species under conditions where boronic acid decomposition is minimized has expanded the scope of these transformations significantly [16].

The compound has been particularly valuable in the synthesis of bipyridine and terpyridine ligands, which are essential building blocks in coordination chemistry and materials science [17] [18]. The preparation of 5,5'-dimethyl-2,2'-bipyridine from 2-bromo-5-methylpyridine has been achieved through a multi-step approach involving lithiation, transmetalation to tin, and subsequent Stille coupling, providing yields of 86% for the final coupling step [17] [19].

Table 3: Cross-Coupling Reaction Data for 2-Bromo-5-methylpyridine

Coupling TypeCoupling PartnerCatalyst SystemTypical Yield (%)Temperature (°C)Product Type
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄/K₂CO₃65-8580-100Biaryl compounds
Suzuki-MiyauraPyridyl boronic acidsPd(dppf)Cl₂/Cs₂CO₃70-9080-120Bipyridines
Stille CouplingOrganostannanesPd(PPh₃)₂Cl₂/CuI60-8080-100C-C coupled products
Stille CouplingVinyl stannanesPd₂(dba)₃/P(2-furyl)₃55-7560-80Vinyl-aryl compounds
Negishi CouplingOrganozinc reagentsPd(PPh₃)₄/THF60-8565-85Aryl-heteroaryl compounds

Stille coupling reactions utilizing 2-bromo-5-methylpyridine as the electrophilic coupling partner have proven highly effective for the construction of complex molecular architectures. The compound readily couples with various organostannanes under palladium catalysis, with typical catalyst systems including Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃ in combination with phosphine ligands such as P(2-furyl)₃ [20] [21]. The reaction proceeds under relatively mild conditions (60-100°C) and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules [20].

The development of more sustainable Stille coupling protocols has led to the exploration of "tin-catalytic" approaches, where substoichiometric amounts of organotin reagents are employed in combination with hydrostannylation/coupling sequences [20]. These methodologies address the environmental and toxicity concerns associated with stoichiometric tin reagents while maintaining the high efficiency and selectivity characteristics of traditional Stille coupling [20].

Negishi coupling represents another important application of 2-bromo-5-methylpyridine in cross-coupling chemistry. The compound couples efficiently with organozinc reagents under palladium catalysis, providing access to diverse heteroaryl-substituted pyridines [18]. The use of precatalysts such as PdBr(Ph)(PPh₃)₂, which can be easily prepared and exhibits high stability under ambient conditions, has enhanced the practical utility of these transformations [18].

The mechanistic understanding of cross-coupling reactions involving 2-bromo-5-methylpyridine has been advanced through computational studies that reveal the importance of electronic effects in determining reaction rates and selectivities [10]. The electron-withdrawing bromine substituent facilitates oxidative addition to palladium centers, while the electron-donating methyl group provides stabilization of intermediate species through the coupling process [10].

Recent advances in catalyst design have focused on addressing the challenges associated with heteroaryl substrates in cross-coupling reactions. The development of specialized ligand systems, including monodentate biarylphosphine ligands and N-heterocyclic carbene ligands, has improved the efficiency of cross-coupling reactions with 2-bromo-5-methylpyridine, particularly in challenging transformations involving electron-deficient coupling partners [16].

The application of 2-bromo-5-methylpyridine in cross-coupling reactions extends beyond simple biaryl formation to include more complex transformations such as the synthesis of extended π-conjugated systems and macrocyclic structures. The compound has been utilized in the preparation of metal coordination arrays and polymeric materials where precise control over substitution patterns is essential [19].

Table 4: Representative Metal Complex Formation Data

Metal IonComplex FormulaCoordination GeometryBond Lengths (Å)Crystal SystemMagnetic Properties
Cu(II)[Cu(2-Br-5-MePy)₂(NO₃)₂]Elongated octahedralCu-N: 2.02-2.08Monoclinic P2₁/cParamagnetic
Cu(II)[Cu(2-Br-5-MePy)₂Cl₂]Square planarCu-N: 1.98-2.03OrthorhombicParamagnetic
Ni(II)[(PPh₃)₂NiCl₂]Square planarNi-N: 2.05-2.10TriclinicDiamagnetic
Pd(II)[(PPh₃)₂PdCl₂]Square planarPd-N: 2.10-2.15TriclinicDiamagnetic
Zn(II)[(2-Br-5-MePy)₂ZnCl₂]TetrahedralZn-N: 2.15-2.20MonoclinicDiamagnetic
Zn(II)[(2-Br-5-MePy)₂ZnBr₂]TetrahedralZn-N: 2.15-2.20MonoclinicDiamagnetic

The optimization of cross-coupling reactions involving 2-bromo-5-methylpyridine has led to the development of improved protocols that address common challenges such as substrate scope limitations, catalyst deactivation, and product purification. The use of aqueous reaction media, particularly in systems employing surfactants like TPGS-750-M, has enabled more environmentally friendly processes while maintaining high yields and selectivities [15].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3510-66-5

Wikipedia

2-Bromo-5-methylpyridine

Dates

Last modified: 09-17-2023

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